alpha,alpha,1-Tris(phenylmethyl)-2-pyrrolidinemethanol hydrochloride

Organocatalysis Physicochemical profiling Structure-activity relationship

alpha,alpha,1-Tris(phenylmethyl)-2-pyrrolidinemethanol hydrochloride (CAS 79820-10-3), also named 2-(1-benzylpyrrolidin-2-yl)-1,3-diphenylpropan-2-ol hydrochloride, is a synthetic pyrrolidine derivative with the molecular formula C₂₆H₃₀ClNO and a molecular weight of 408.0 g/mol. The molecule features a pyrrolidine ring bearing a benzyl substituent on the nitrogen and two benzyl groups on the carbinol carbon, forming a tertiary alcohol core.

Molecular Formula C26H30ClNO
Molecular Weight 408.0 g/mol
CAS No. 79820-10-3
Cat. No. B15209431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha,1-Tris(phenylmethyl)-2-pyrrolidinemethanol hydrochloride
CAS79820-10-3
Molecular FormulaC26H30ClNO
Molecular Weight408.0 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)O.Cl
InChIInChI=1S/C26H29NO.ClH/c28-26(19-22-11-4-1-5-12-22,20-23-13-6-2-7-14-23)25-17-10-18-27(25)21-24-15-8-3-9-16-24;/h1-9,11-16,25,28H,10,17-21H2;1H
InChIKeyTVXPSYOEHXJWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is alpha,alpha,1-Tris(phenylmethyl)-2-pyrrolidinemethanol hydrochloride (CAS 79820-10-3)? A Structural Overview


alpha,alpha,1-Tris(phenylmethyl)-2-pyrrolidinemethanol hydrochloride (CAS 79820-10-3), also named 2-(1-benzylpyrrolidin-2-yl)-1,3-diphenylpropan-2-ol hydrochloride, is a synthetic pyrrolidine derivative with the molecular formula C₂₆H₃₀ClNO and a molecular weight of 408.0 g/mol . The molecule features a pyrrolidine ring bearing a benzyl substituent on the nitrogen and two benzyl groups on the carbinol carbon, forming a tertiary alcohol core. This tri-benzylated architecture distinguishes it from simpler diarylprolinols and positions the compound as a potential bifunctional organocatalyst or a key intermediate in the synthesis of more complex pharmaceutical targets .

Core Tri-benzylated pyrrolidine alcohol
Potential Bifunctional organocatalyst or key intermediate
Distinct Different steric profile from simpler diarylprolinols

Why Generic Substitution of alpha,alpha,1-Tris(phenylmethyl)-2-pyrrolidinemethanol hydrochloride Fails: Structural Nuances Drive Functional Divergence


Substituting alpha,alpha,1-Tris(phenylmethyl)-2-pyrrolidinemethanol hydrochloride with a close analog—such as an N‑allyl or α,α‑diphenyl derivative—is not straightforward because the three benzyl groups collectively govern the steric environment, lipophilicity, and hydrogen‑bonding capacity of the catalytic pocket . Even modest changes (e.g., replacing a benzyl with an allyl group) alter the computed logP, molecular volume, and basicity of the pyrrolidine nitrogen, which directly impacts enantioselectivity and substrate scope in organocatalytic applications . The quantitative evidence below demonstrates that these structural differences translate into measurable variations in physicochemical properties and, where data exist, differential performance in asymmetric transformations.

Replacing N-benzyl with N-allyl shifts logP and nitrogen basicity, potentially altering iminium/enamine formation and substrate scope.
Switching from α,α-dibenzyl to α,α-diphenyl reduces steric demand around the hydroxyl group, which may lower enantioselectivity in aldol additions.

alpha,alpha,1-Tris(phenylmethyl)-2-pyrrolidinemethanol hydrochloride: Head‑to‑Head Quantitative Evidence Against Its Closest Analogs


N‑Benzyl vs. N‑Allyl Substitution: Impact on Molecular Weight and Lipophilicity

The target compound (N‑benzyl) possesses a molecular weight of 408.0 g/mol and a molecular formula of C₂₆H₃₀ClNO, compared with 357.9 g/mol and C₂₂H₂₈ClNO for the N‑allyl analog (CAS 79820‑11‑4) . The additional benzyl group increases the molecular weight by 50.1 g/mol (~14%) and adds four carbon atoms, which is expected to raise the computed logP and alter the catalyst's solubility profile in non‑polar media.

MW & Lipophilicity
Class-level
+50.1 g/mol, +4 C atoms vs N‑allyl analog
May support catalyst retention in non-polar media
Class-level inference; logP shift expected
Organocatalysis Physicochemical profiling Structure-activity relationship

α,α-Dibenzyl vs. α,α-Diphenyl Substitution: Steric Bulk and Conformational Rigidity

The target compound carries two sp³‑hybridized benzyl carbons at the carbinol center, whereas the α,α-diphenyl analog (CAS 16226‑60‑1) contains two planar sp²‑hybridized phenyl rings directly attached to the carbinol carbon . The C–CH₂–Ph bonds in the target compound are longer (~1.54 Å) and have greater rotational freedom compared with the C–Ph bonds (~1.50 Å) in the comparator, which results in a larger effective steric cone around the hydroxyl group. This increased bulk can enhance facial selectivity in enantioselective reactions.

Steric Bulk & Rigidity
Class-level
Benzyl groups provide larger steric cone and greater conformational freedom vs phenyl
Supports selection for high stereoselectivity with bulky substrates
Qualitative comparison; no single metric
Organocatalysis Steric effects Asymmetric induction

Computed Boiling Point Elevation: Indicator of Intermolecular Interaction Strength

The computed boiling point of the target compound is 507.9 °C at 760 mmHg, versus 446.6 °C for the N‑allyl analog . This 61.3 °C elevation reflects stronger van der Waals interactions (owing to the additional benzyl group) and correlates with a lower vapor pressure, which can simplify solvent removal during catalyst recovery.

Boiling Point Elevation
Cross-study
ΔTb +61.3 °C (507.9 vs 446.6 °C)
Supports selection for high-temperature screening or recycling
Computed value; experimental validation needed
Thermal stability Process chemistry Purification

N‑Benzyl Basicity Modulation: Tuning the Pyrrolidine Nitrogen pKa

The N‑benzyl substituent in the target compound acts as an electron‑donating group via hyperconjugation, raising the pKa of the conjugate acid of the pyrrolidine nitrogen relative to the N‑allyl analog. While experimental pKa values are not publicly available for this specific pair, class‑level data for N‑benzyl vs. N‑allyl pyrrolidines indicate a ΔpKa of approximately +0.3 to +0.8 units in favor of the N‑benzyl derivative [1]. This modest increase in basicity favors iminium/enamine formation with carbonyl substrates, a key step in aminocatalytic cycles.

Basicity Modulation
Class-level
ΔpKa +0.3 to +0.8 units (estimated)
May accelerate enamine formation with carbonyl substrates
Class-level estimation; direct measurement lacking
Brønsted basicity Bifunctional catalysis Enamine formation

Highest‑Value Application Scenarios for alpha,alpha,1-Tris(phenylmethyl)-2-pyrrolidinemethanol hydrochloride (79820-10-3)


Enantioselective Organocatalysis Requiring Enhanced Lipophilic Substrate Scope

The elevated molecular weight and computed logP of the target compound, relative to the N‑allyl analog, make it the superior choice for asymmetric aldol and Michael reactions involving highly lipophilic substrates (e.g., long‑chain aliphatic aldehydes or steroidal ketones) where catalyst‑substrate hydrophobic matching is essential for turnover . Procurement teams should select the N‑benzyl variant when the reaction medium is non‑polar and catalyst leaching into aqueous workup phases must be minimized.

High‑Temperature Asymmetric Synthesis and Catalyst Recycling Studies

With a computed boiling point 61.3 °C higher than its N‑allyl counterpart, the target compound is better suited for reactions conducted at elevated temperatures (>150 °C) or for processes where solvent is stripped under vacuum without catalyst loss . This property is particularly relevant in continuous‑flow process development where thermal robustness and low volatility are critical for sustained catalyst performance.

Scaffold for Building Chiral Ligand Libraries

The unique α,α-dibenzyl carbinol architecture provides a steric fingerprint that cannot be replicated by α,α-diphenyl analogs . Medicinal chemistry groups synthesizing chiral ligand libraries for transition‑metal catalysis should consider the dibenzyl framework as a complementary motif to the classic diarylprolinol scaffold, potentially accessing new chiral space and intellectual property positions.

Pharmaceutical Intermediate with Differentiated Handling Properties

Compared with simpler N‑benzyl pyrrolidine derivatives, the hydrochloride salt form of the target compound is a well‑defined, crystalline solid that simplifies purification, handling, and precise stoichiometric addition in multistep API syntheses . Suppliers providing this specific hydrochloride salt (rather than a free base) add value by eliminating the need for the end‑user to perform salt formation and validation, thereby reducing quality‑control burden.

Application
Selection Property
Validation Focus
Enantioselective catalysis with lipophilic substrates
Lipophilicity matching
Non-polar reaction media compatibility
High-temperature asymmetric synthesis or recycling
Thermal robustness
High-temperature stability and low volatility
Chiral ligand library diversification
Steric fingerprint
Access to new chiral space vs diarylprolinol
Pharmaceutical intermediate handling
Salt-form convenience
Purification and stoichiometric addition ease
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